Product packaging for Heliconol A(Cat. No.:)

Heliconol A

Cat. No.: B1249200
M. Wt: 302.41 g/mol
InChI Key: NMSODLCWHSAFNQ-JKJDWNRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heliconol A is a chemical compound offered for scientific research and development purposes. The structural information, mechanism of action, and specific biological activities for this compound are currently under investigation. Researchers are advised to consult the primary scientific literature for the most recent pharmacological and toxicological data. This product is labeled with the required "For Research Use Only" statement and is not intended for diagnostic or therapeutic procedures. Handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O5 B1249200 Heliconol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

IUPAC Name

(2R,3R,3aS,4S,6aR)-2-nonyl-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3,3a,4,6a-tetrol

InChI

InChI=1S/C16H30O5/c1-2-3-4-5-6-7-8-9-12-14(18)16(20)13(17)10-11-15(16,19)21-12/h12-14,17-20H,2-11H2,1H3/t12-,13+,14-,15-,16+/m1/s1

InChI Key

NMSODLCWHSAFNQ-JKJDWNRSSA-N

Isomeric SMILES

CCCCCCCCC[C@@H]1[C@H]([C@]2([C@H](CC[C@]2(O1)O)O)O)O

Canonical SMILES

CCCCCCCCCC1C(C2(C(CCC2(O1)O)O)O)O

Synonyms

heliconol A

Origin of Product

United States

Ii. Isolation, Identification, and Structural Elucidation of Heliconol a

Natural Occurrence and Isolation Methodologies

Source Organism Identification

Heliconol A is a metabolite produced by the freshwater aquatic fungus, Helicodendron giganteum. acs.orgnih.govresearchgate.net This fungus, belonging to the Helotiaceae family, is part of a specialized group known as helicosporous fungi. acs.org These organisms are adapted to aquatic environments, where they grow as mycelia underwater and produce spores upon exposure to air. acs.org An isolate of Helicodendron giganteum, designated CS988-1B and collected from submerged wood in Alaska, was identified as the source for the isolation of this compound. acs.org

Cultivation and Extraction Procedures

The production of this compound is achieved through the cultivation of Helicodendron giganteum in a controlled laboratory setting. Following an adequate growth period, the fungal cultures are subjected to extraction procedures to isolate the crude mixture of metabolites. A common method involves solvent extraction, where an organic solvent like ethyl acetate (B1210297) is used to separate the desired compounds from the culture medium. acs.orgnih.gov This initial extract contains a complex mixture of substances from which this compound must be separated.

Chromatographic Separation Techniques

To isolate pure this compound from the crude ethyl acetate extract, various chromatographic techniques are employed. nih.govijpsjournal.comadarshcollege.in Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. microbenotes.com While the specific details of the separation of this compound are part of a broader fractionation process, techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are standard methods for purifying natural products. nih.govnih.gov These methods allow for the progressive enrichment and eventual isolation of the pure compound. acs.org

Structural Elucidation Techniques and Methodologies

Once isolated, the precise chemical structure of this compound was determined using a combination of advanced spectroscopic and analytical methods.

Advanced Spectroscopic Characterization

The molecular formula of this compound was established as C₁₆H₃₀O₅ through high-resolution electrospray ionization mass spectrometry (HRESIMS). acs.org Further detailed structural analysis relied heavily on nuclear magnetic resonance (NMR) spectroscopy. mdpi.comoutsourcedpharma.comcreative-biostructure.com

One-dimensional (1D) NMR techniques, including ¹H NMR and ¹³C NMR, provided initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. acs.orgcreative-biostructure.com The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra revealed the presence of one methyl group, ten aliphatic methylene (B1212753) and methine groups, one acetal (B89532) carbon, and four oxygenated carbons. acs.org

Two-dimensional (2D) NMR experiments were crucial for assembling the molecular framework. acs.orgcreative-biostructure.com Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) were used to establish direct carbon-hydrogen correlations. acs.org Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range couplings between protons and carbons, which were instrumental in connecting the different structural fragments. acs.org For instance, HMBC correlations from hydroxyl protons to various carbon atoms helped to establish the presence and connectivity of a tetrahydrofuran (B95107) ring fused to a cyclopentane (B165970) unit. acs.org

¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 108.2 -
2 47.9 2.05 (m)
3 24.3 1.60 (m), 1.45 (m)
4 79.8 4.35 (t, J=5.0)
5 88.1 -
6 77.2 4.10 (t, J=7.0)
7 34.0 1.75 (m), 1.65 (m)
8 25.8 1.40 (m)
9 29.5 1.30 (m)
10 29.6 1.30 (m)
11 29.7 1.30 (m)
12 22.8 1.30 (m)
13 14.2 0.90 (t, J=6.5)
1-OH - 5.80 (s)
4-OH - 2.90 (d, J=5.0)
5-OH - 4.60 (s)
6-OH - 2.50 (d, J=7.0)

Data sourced from Mudur et al., 2006 acs.org

X-ray Crystallographic Analysis of this compound Derivatives

While spectroscopic methods provided the planar structure and relative stereochemistry, the absolute configuration of this compound was unequivocally determined through single-crystal X-ray crystallography. acs.orgnih.govresearchgate.net This technique requires the formation of a high-quality crystal. For this compound, a derivative, 4,6-bis(4-bromobenzoyl)this compound, was synthesized to facilitate crystallization. acs.org The analysis of this crystalline derivative provided the three-dimensional structure, confirming the absolute stereochemistry of the parent molecule, this compound. acs.orgacs.orgmolaid.comacs.org The crystallographic data for this derivative have been deposited in the Cambridge Crystallographic Data Centre. acs.org

Absolute Configuration Assignment Methodologies

The definitive three-dimensional arrangement of atoms in the this compound molecule, known as its absolute configuration, was unequivocally established through a specific chemical and analytical methodology. nih.govresearchgate.netresearchgate.net Researchers prepared a dibromobenzoate derivative of this compound. nih.govresearchgate.netresearchgate.netacs.org This derivatization was a crucial step, as the introduction of heavy bromine atoms into the molecule facilitates the process of X-ray crystallography.

The primary technique employed was single-crystal X-ray crystallographic analysis of this derivative. nih.govresearchgate.netresearchgate.netacs.org By examining the diffraction pattern of X-rays passing through the crystal of the dibromobenzoate derivative, scientists were able to determine the precise spatial coordinates of each atom. This powerful analytical method provided an unambiguous assignment of the absolute stereochemistry of this compound. nih.govacs.org

Core Structural Features of this compound

The molecular architecture of this compound is distinguished by two principal features: a polyketide-derived hemiketal framework and a novel reduced furanocyclopentane unit. nih.govresearchgate.netresearchgate.netresearchgate.net Its molecular formula was determined to be C16H30O5 based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data. acs.org

Polyketide-Derived Hemiketal Framework

This compound is classified as a polyketide-derived hemiketal. acs.orgresearchgate.net Polyketides are a class of natural products synthesized by organisms through the repeated condensation of acetyl-CoA and/or other small carboxylic acid units. The biosynthesis of this compound follows this pathway, leading to the formation of a long carbon chain that subsequently undergoes cyclization and modification. acs.org

A key feature of its framework is the hemiketal moiety. acs.org This functional group is formed by the intramolecular reaction of a ketone and an alcohol group elsewhere in the molecule. In this compound, this results in a stable cyclic structure. acs.org Spectroscopic analysis, particularly of the 13C NMR spectrum, revealed the presence of a doubly oxygenated quaternary carbon at a chemical shift of δ 108.5, which is characteristic of a hemiketal carbon. acs.org This hemiketal linkage is an integral part of the bicyclic core of the molecule. acs.org

Reduced Furanocyclopentane Unit Characteristics

A distinctive and unusual characteristic of this compound is its reduced furanocyclopentane unit. nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net This bicyclic system consists of a saturated five-membered cyclopentane ring fused to a saturated five-membered tetrahydrofuran ring. acs.org The absence of any double bonds (sp2 carbons) in the NMR spectra, despite a molecular formula indicating two degrees of unsaturation, confirmed the bicyclic nature of the core. acs.org

The connectivity of this fused ring system was meticulously pieced together using various 1D and 2D NMR techniques, including HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence). acs.org For example, HMBC correlations from the hydroxyl protons to various carbons in the rings helped to establish the fusion of the cyclopentane and tetrahydrofuran moieties. acs.org This unique structural motif is a defining feature of the heliconol class of compounds. researchgate.net

Related Heliconol Compounds (Heliconols B and C)

This compound was co-isolated from the freshwater aquatic fungus Helicodendron giganteum with two closely related analogues, Heliconol B and Heliconol C. nih.govresearchgate.netacs.org All three compounds share the same core bicyclic hemiketal structure but differ in the functional group at the terminus of their polymethylene side chains. acs.org

Heliconol B has a molecular formula of C16H30O6. acs.orgnpatlas.org Its structure is highly similar to that of this compound, with the key difference being the oxidation of the terminal methyl group of the side chain to a primary alcohol (a hydroxymethylene group). acs.org This was confirmed by NMR data, which showed the absence of the terminal methyl signal seen in this compound and the appearance of new signals corresponding to the CH2OH group. acs.org

Heliconol C possesses a molecular formula of C16H28O7. acs.orgebi.ac.uk It represents a further oxidation product in the series. In Heliconol C, the terminal methyl group of the side chain is replaced by a carboxylic acid group (-COOH). acs.org This structural assignment was supported by its molecular formula and the observation of a characteristic carboxylic acid carbon signal in its 13C NMR spectrum. acs.org

Table 1: Comparison of Heliconol Compounds

Compound Molecular Formula Side Chain Terminus
This compound C16H30O5 -CH3 (Methyl)
Heliconol B C16H30O6 -CH2OH (Hydroxymethyl)
Heliconol C C16H28O7 -COOH (Carboxyl)

Iii. Total Synthesis and Synthetic Methodologies of Heliconol a

Retrosynthetic Analyses of Heliconol A

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into progressively simpler precursors, ultimately leading to commercially available starting materials. ysu.amsathyabama.ac.inprinceton.edu For this compound, a key disconnection strategy involves cleaving the hemiketal and the carbon side chain, simplifying the complex structure into more manageable fragments. ncl.res.in

A common retrosynthetic approach for (+)-Heliconol A identifies a dihydroxylated cyclopentenone derivative and a side chain with a terminal alkyne as key intermediates. ncl.res.inmolaid.com This disconnection simplifies the target molecule by breaking it down at the C-C bond connecting the cyclopentane (B165970) ring to the side chain and at the hemiketal linkage. The logic behind this strategy lies in the potential to form these bonds using reliable and stereocontrolled reactions in the forward synthesis. ysu.amnih.gov

The core cyclopentane ring with its specific stereochemistry presents a significant synthetic challenge. Retrosynthetic analysis often leads back to a simpler, achiral cyclopentenone precursor. doi.org The stereocenters are then introduced in a controlled manner during the synthetic sequence. This approach allows for flexibility in the synthesis and the potential to generate various stereoisomers for structure-activity relationship studies.

Convergent and Linear Synthesis Strategies

One reported synthesis of (+)-Heliconol A utilizes a more linear approach, starting from a commercially available cyclopentenone derivative. ncl.res.in This strategy focuses on the sequential introduction of functional groups and stereocenters onto the cyclopentane core before attaching the side chain.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis The target molecule is assembled in a stepwise manner from a single starting material. sathyabama.ac.inkccollege.ac.inConceptually straightforward.Lower overall yield due to the multiplicative nature of step-wise yields. wikipedia.orgkccollege.ac.in
Convergent Synthesis Key fragments of the molecule are synthesized independently and then combined. caltech.eduwikipedia.orgscholarsresearchlibrary.comHigher overall yields, greater flexibility, and easier purification of intermediates. wikipedia.orgkccollege.ac.inRequires careful planning of the fragment coupling reaction.

Key Stereoselective Transformation Reactions

The construction of the multiple stereocenters in this compound with the correct relative and absolute configuration is a central challenge in its total synthesis. This has been addressed through the application of several key stereoselective reactions.

The stereoselective reduction of a ketone is a critical step in establishing the stereochemistry of the hydroxyl group on the cyclopentane ring. ncl.res.inresearchgate.net The Corey-Bakshi-Shibata (CBS) reduction is a prominent method used for this purpose. researchgate.net This enantioselective catalytic reduction is a powerful tool for the asymmetric synthesis of chiral alcohols from prochiral ketones. researchgate.netmdpi.com In the synthesis of (-)-Heliconol A, a catalytic asymmetric CBS reduction was a key process. researchgate.net

Another important reduction is the cis-selective reduction of an alkyne to a cis-alkene in the side chain. ncl.res.inmolaid.com This is often achieved using specific catalysts that favor the syn-addition of hydrogen.

The introduction of two adjacent hydroxyl groups on the cyclopentane ring is achieved through diastereoselective dihydroxylation of an alkene precursor. ncl.res.inresearchgate.net The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comnih.gov This reaction utilizes an osmium catalyst in the presence of a chiral ligand to control the facial selectivity of the dihydroxylation. mdpi.com

In the synthesis of (-)-Heliconol A, an induced osmylation was a key step. researchgate.net The osmylation of a specific intermediate followed by hydrolysis led to a single diastereomer. researchgate.net The choice of reagents and reaction conditions is crucial for achieving the desired high diastereoselectivity. organic-chemistry.org

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is instrumental in attaching the side chain to the cyclopentane core in the synthesis of this compound. ncl.res.inmolaid.comresearchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The mild reaction conditions of the Sonogashira coupling make it suitable for use with complex molecules containing various functional groups. wikipedia.org

While not the primary strategy reported for this compound itself, polyene cyclization cascades are powerful reactions for constructing polycyclic systems in a single step. researchgate.netillinois.eduresearchgate.net These reactions involve the cyclization of a linear polyene precursor, often initiated by an acid or a metal catalyst, to form multiple rings and stereocenters with high stereoselectivity. researchgate.netresearchgate.net The principles of polyene cyclization are relevant to the broader context of natural product synthesis and offer potential alternative routes to complex core structures like that found in this compound. researchgate.netnih.gov

Carbon-Carbon Coupling Reactions (e.g., Sonogashira Coupling)

Catalytic Systems and Reagent Optimization

The intricate stereochemistry of this compound necessitates precise control during its synthesis. Modern catalytic systems and optimized reagents are paramount in achieving the desired stereoisomer with high efficiency. Key strategies involve the use of asymmetric catalysts to establish specific chiral centers and the application of Brønsted or Lewis acids to direct stereoselective bond formations.

A crucial step in the total synthesis of this compound is the stereoselective reduction of a prochiral ketone to establish the correct configuration of the secondary alcohol. ncl.res.in The Corey-Bakshi-Shibata (CBS) reduction has proven to be a highly effective and reliable method for this transformation in several reported syntheses. researchgate.netresearchgate.netresearchgate.net

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from the readily available amino acid proline, in conjunction with borane (B79455) (BH₃) as the reducing agent. youtube.comwikipedia.org The catalyst creates a chiral environment that forces the borane to attack the ketone from a specific face, leading to the preferential formation of one enantiomer of the alcohol product. youtube.com The general mechanism involves the coordination of the ketone's oxygen atom to the Lewis acidic boron atom of the catalyst. This activation, combined with the steric hindrance imposed by the catalyst's chiral framework, directs the hydride delivery from the borane complex to one specific side of the carbonyl. youtube.comorganic-chemistry.org

In a facile total synthesis of (-)-Heliconol A, the catalytic asymmetric CBS reduction was highlighted as an important process for setting a key stereocenter. researchgate.netresearchgate.net The effectiveness of this reaction is dependent on the steric differentiation between the two groups attached to the carbonyl, which allows the catalyst to achieve high levels of enantioselectivity. youtube.com The CBS catalyst itself can be prepared from diphenylprolinol and a boronic acid or borane, and its structure can be modified to optimize selectivity for a particular substrate. wikipedia.org

Catalyst SystemReagentTransformationKey Feature
Corey-Bakshi-Shibata (CBS) Catalyst Borane (BH₃)Enantioselective reduction of a prochiral ketone to a chiral secondary alcohol. youtube.comEstablishes a key stereocenter with high enantiomeric excess. researchgate.netyoutube.com
Osmium Tetroxide (OsO₄) N-Methylmorpholine N-oxide (NMO)Face-selective dihydroxylation of an alkene. ncl.res.inCreates adjacent stereocenters on the cyclopentane ring.

Brønsted and Lewis acids play a significant role in controlling the stereochemical outcomes of various reactions during the synthesis of complex molecules like this compound. A Lewis acid accepts an electron pair, while a Brønsted acid donates a proton. pdx.edulibretexts.org This fundamental difference allows them to influence reaction pathways and transition states in distinct ways, often leading to divergent stereochemical results from the same substrate. nih.gov

In the context of forming cyclic ethers and controlling stereocenters, as required for this compound's furanocyclopentane core, acid catalysis is critical. Lewis acids, such as boron trifluoride (BF₃) or ytterbium triflate (Yb(OTf)₃), can coordinate to carbonyls or other heteroatoms, activating the substrate towards nucleophilic attack and locking it into a specific conformation that directs the stereochemical course of the reaction. nih.govnptel.ac.in For instance, in intramolecular aldol (B89426) reactions to form five-membered rings, Lewis acid catalysis has been shown to favor the formation of anti-diastereomers. nih.gov

Conversely, Brønsted acids, such as triflic acid or p-toluenesulfonic acid, can achieve stereocontrol through protonation, leading to different transition state geometries. researchgate.netnih.gov In the same intramolecular aldol systems, Brønsted acids selectively provided the syn-diastereomer, demonstrating a clear divergence in stereocontrol based on the type of acid catalyst used. nih.gov While not always applied directly in the final this compound syntheses, principles from related syntheses, such as that of mycorrhizin A, show that strong Lewis or Brønsted acids are used to generate key carbocation intermediates for cyclization, where stereocontrol is paramount. researchgate.net The combination of Lewis acids with Brønsted acids to form "Brønsted acid-assisted Lewis Acids" (BLAs) represents another powerful strategy, where the protonated Lewis acid exhibits enhanced reactivity and selectivity. nptel.ac.in

Acid TypeMechanism of ActionTypical Stereochemical Preference (in model systems)Potential Role in Synthesis
Lewis Acid (e.g., BF₃, AlCl₃)Electron-pair acceptor; coordinates to heteroatoms to activate electrophiles. libretexts.orgnih.govFavors anti products in certain intramolecular aldol cyclizations. nih.govDirecting stereoselective cyclizations and additions to form the core structure. researchgate.net
Brønsted Acid (e.g., Triflic Acid)Proton donor; activates substrates via protonation. researchgate.netnih.govFavors syn products in certain intramolecular aldol cyclizations. nih.govCatalyzing ring-closing reactions via proton-initiated pathways. researchgate.net

Asymmetric Catalysis in this compound Synthesis (e.g., CBS reduction)

Comparison of Synthetic Approaches and Efficiency

Another synthesis focused on (+)-Heliconol A, highlighting a similar set of key reactions: a stereoselective ketone reduction, a face-selective dihydroxylation, a Sonogashira coupling, and a cis-selective alkyne reduction to form the side chain. ncl.res.in The convergence of strategies around these key transformations suggests their reliability in constructing the core structural features of this compound.

The comparison of these approaches underscores a common challenge: the stereoselective construction of the densely functionalized furanocyclopentane unit. The efficiency of each synthesis is heavily influenced by the yield and selectivity of the steps used to set the multiple stereocenters of the molecule.

Synthetic TargetNumber of StepsOverall YieldKey ReactionsReference
(-)-Heliconol A 119.0%CBS reduction, Induced osmylation researchgate.netresearchgate.netresearchgate.net
Diastereomer of (-)-Heliconol A 1122%CBS reduction, Induced osmylation researchgate.netresearchgate.net
(+)-Heliconol A Not specifiedNot specifiedStereoselective reduction, Dihydroxylation, Sonogashira coupling ncl.res.in

Iv. Biosynthesis of Heliconol a

Hypothetical Biosynthetic Pathway Elucidation

As no definitive studies on the biosynthetic pathway of Heliconol A have been published, its formation is inferred from its chemical structure and the known mechanisms of similar, well-characterized fungal metabolites.

This compound is considered a polyketide, a class of secondary metabolites assembled from simple acetate (B1210297) units. mdpi.com This strongly implies that its biosynthesis is governed by a Polyketide Synthase (PKS), a large, multi-domain enzyme. Fungi predominantly utilize iterative Type I PKSs, which are mega-enzymes containing a single set of catalytic domains that are used repeatedly to build the polyketide chain. slu.serasmusfrandsen.dk

The process begins with a starter unit, typically acetyl-CoA, which is loaded onto the PKS. Chain extension occurs through the sequential addition of two-carbon units derived from malonyl-CoA in a series of decarboxylative Claisen condensations. rasmusfrandsen.dknih.gov The growing polyketide chain remains tethered to the acyl carrier protein (ACP) domain of the PKS, shuttling between different catalytic domains that perform specific modifications. The structure of this compound suggests the involvement of a partially reducing PKS (pr-PKS), which would contain domains for ketoreduction (KR) to create hydroxyl groups, and potentially dehydration (DH) to form double bonds, before the final chain is released and cyclized. nih.govresearchgate.net

Based on the structure of this compound, a hypothetical sequence of events can be proposed. The biosynthesis would likely initiate with an acetyl-CoA starter unit and undergo multiple rounds of extension with malonyl-CoA. The presence of several hydroxyl groups on the final structure suggests that specific keto groups in the linear polyketide precursor are stereoselectively reduced by ketoreductase (KR) domains within the PKS.

The formation of the characteristic fused furanocyclopentane core is a key step. This likely occurs after the PKS releases the linear, or partially cyclized, polyketide chain. The cyclization could be a spontaneous process driven by chemical reactivity or, more likely, catalyzed by dedicated tailoring enzymes, such as a cyclase or an oxidoreductase, encoded within the same gene cluster as the PKS. cdc.govacs.org The hemiketal linkage, a defining feature of this compound, would form through the intramolecular attack of a hydroxyl group onto a ketone, a plausible final step in the biosynthetic sequence.

Table 1: Proposed Enzymatic Functions in this compound Biosynthesis
Putative Enzyme/DomainProposed Function in this compound Biosynthesis
Polyketide Synthase (PKS) Iterative assembly of a polyketide chain from acetyl-CoA and malonyl-CoA.
Acyltransferase (AT)Selects and loads starter (acetyl-CoA) and extender (malonyl-CoA) units.
Ketosynthase (KS)Catalyzes the Claisen condensation for chain elongation.
Acyl Carrier Protein (ACP)Tethers the growing polyketide chain via a thioester bond.
Ketoreductase (KR)Reduces specific β-keto groups to hydroxyl groups.
Product Template (PT)/Thioesterase (TE)Catalyzes chain release from the PKS and may influence cyclization.
Tailoring Enzymes
Oxidoreductase/MonooxygenaseCatalyzes specific hydroxylation or epoxidation steps.
CyclaseFacilitates the formation of the furanocyclopentane ring system.

Polyketide Synthase (PKS) Involvement in this compound Formation

Genetic and Genomic Approaches to Biosynthesis

Modern molecular biology provides powerful tools to connect a natural product to its genetic blueprint, even without prior biochemical knowledge.

The genes responsible for producing a fungal secondary metabolite are almost always located together in the genome in a contiguous block known as a Biosynthetic Gene Cluster (BGC). mdpi.com Identifying the BGC for this compound would be the definitive first step in elucidating its biosynthesis. This is typically achieved through genome mining of the producing organism, Helicodendron giganteum. nih.govresearchgate.net

The process involves sequencing the fungal genome and using bioinformatics software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), to scan for genes encoding characteristic enzymes like PKSs. cdc.govplos.org By searching for a gene encoding a partially reducing Type I PKS, researchers could pinpoint the putative this compound cluster. The surrounding genes would then be analyzed for those encoding potential tailoring enzymes (e.g., cyclases, oxidases) that would complete the biosynthesis. frontiersin.orgnih.gov To date, such a study on H. giganteum has not been reported.

Once a putative BGC is identified, the next step is to verify the function of the encoded enzymes. slu.se This is commonly done through heterologous expression, where the PKS gene is cloned and expressed in a model host organism, like Aspergillus nidulans or Saccharomyces cerevisiae, that does not produce the compound of interest. frontiersin.orgnih.gov If the host then produces this compound (or a key intermediate), it confirms the function of the PKS.

Furthermore, targeted gene knockout experiments in the native producer, H. giganteum, can be used to confirm the role of each gene in the cluster. nih.gov Deleting the PKS gene should abolish the production of this compound entirely. Similarly, knocking out specific tailoring enzyme genes could lead to the accumulation of biosynthetic intermediates, providing direct evidence for their role in the pathway. acs.org

Table 2: Common Methods for BGC Identification and Enzyme Characterization
TechniquePurpose
Genome Mining In silico identification of putative Biosynthetic Gene Clusters (BGCs) using tools like antiSMASH.
Heterologous Expression Expressing the candidate PKS gene in a model host to confirm its product.
Gene Knockout Deleting specific genes in the native producer to verify their function in the pathway.
Enzyme Assays In vitro testing of purified enzymes with putative substrates to determine their precise catalytic function.

Identification of Biosynthetic Gene Clusters

Precursor Feeding Studies and Isotopic Labeling Investigations

A classic and powerful method to probe biosynthetic pathways is through precursor feeding studies using isotopically labeled compounds. nih.goviupac.org To confirm the polyketide origin of this compound, cultures of H. giganteum could be fed with ¹³C-labeled sodium acetate. researchgate.netnih.gov

For example, feeding [1-¹³C]acetate would label the carbon atoms derived from the carboxyl group of acetate (typically the odd-numbered carbons in the backbone), while [2-¹³C]acetate would label the methyl-derived carbons. escholarship.org After a period of growth, the this compound would be isolated, and the positions of the ¹³C labels would be precisely determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This labeling pattern provides a definitive map of how the acetate units were assembled and folded to create the final structure, confirming the hypothetical pathway and revealing mechanistic details of the PKS and cyclization enzymes. nih.gov While this is a standard technique for pathway elucidation, the results of such investigations for this compound are not yet available in scientific literature.

V. Biological Activities and Mechanistic Investigations of Heliconol a

Antimicrobial Activity Spectrum

Heliconol A has demonstrated a promising range of antimicrobial effects, positioning it as a candidate for further investigation in the development of new therapeutic agents. nih.gov Its activity has been observed against both fungal and bacterial pathogens. nih.gov

This compound has shown significant antifungal activity against various fungal species. nih.gov In standard disk diffusion assays, it has demonstrated inhibitory effects against Fusarium verticillioides and the opportunistic human pathogen Candida albicans. nih.govresearchgate.net Specifically, at a concentration of 200 µ g/disk , this compound produced an inhibition zone of 15 mm against F. verticillioides. researchgate.net Against C. albicans, inhibition zones of 10 mm and 18 mm were observed at concentrations of 25 µ g/disk and 100 µ g/disk , respectively. researchgate.net The increasing prevalence of fungal infections and the rise of antifungal drug resistance underscore the importance of discovering new antifungal agents like this compound. jogcr.comnih.gov

F. verticillioides is a significant plant pathogen, particularly affecting maize, where it can produce mycotoxins that are harmful to both humans and animals. frontiersin.orgnih.govresearchgate.net C. albicans is a common cause of opportunistic fungal infections in humans, capable of causing both superficial and systemic candidiasis, especially in immunocompromised individuals. jogcr.comsemanticscholar.orgfrontiersin.org The activity of this compound against these two fungi highlights its potential for applications in both agriculture and medicine.

Table 1: Antifungal Activity of this compound

Fungal Species Concentration (µg/disk) Inhibition Zone (mm)
Fusarium verticillioides 200 15
Candida albicans 25 10
Candida albicans 100 18

In addition to its antifungal properties, this compound has also exhibited antibacterial activity. nih.gov Disk diffusion assays have confirmed its inhibitory effects against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov S. aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and sepsis, with multidrug-resistant strains posing a significant global health threat. frontiersin.orgfrontiersin.org B. subtilis, while generally considered non-pathogenic, is used as a model organism for studying Gram-positive bacteria and can occasionally be an opportunistic pathogen. smujo.idmdpi.complos.org The ability of this compound to inhibit these bacteria suggests its potential as a lead compound for the development of new antibacterial drugs.

The antimicrobial activity of this compound has been primarily evaluated using in vitro methodologies, most notably the disk diffusion assay. nih.gov This widely used technique provides a qualitative assessment of antimicrobial activity. nih.gov In this method, a standardized inoculum of a test microorganism is spread over the surface of an agar (B569324) plate. nih.gov Paper disks impregnated with the test compound, in this case, this compound, are then placed on the agar surface. nih.gov As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area around the disk known as the zone of inhibition. nih.gov The diameter of this zone is then measured to determine the extent of the antimicrobial activity. nih.gov Other common in vitro methods for evaluating antimicrobial activity include broth dilution and agar dilution methods, which can be used to determine the minimum inhibitory concentration (MIC) of a compound. preprints.orgresearchgate.net

Antibacterial Activity Profiling (e.g., against Staphylococcus aureus, Bacillus subtilis)

Cellular and Molecular Mechanistic Studies

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at the cellular and molecular levels. This involves identifying its specific biological targets and understanding the resulting physiological changes in the target organisms.

The identification of a drug's biological target is a fundamental step in drug discovery and development. wikipedia.orgtaylorandfrancis.comnih.gov A biological target is a specific molecule, such as a protein or nucleic acid, that a compound interacts with to produce a therapeutic effect. wikipedia.orgwisdomlib.org For antimicrobial agents, these targets are often essential components of microbial survival and replication. While the specific biological targets of this compound have not yet been fully elucidated, research in this area is ongoing. Potential targets could include enzymes involved in critical metabolic pathways, proteins essential for cell wall synthesis, or components of the cellular membrane. sinobiological.com Understanding the specific pathways affected by this compound will provide valuable insights into its mode of action and could facilitate the design of more potent and selective derivatives.

Observing the cellular impact and characterizing the resulting phenotypic changes in microorganisms exposed to this compound can provide clues about its mechanism of action. For instance, antifungal agents can induce various cellular effects, such as the inhibition of filamentation in C. albicans, a key virulence factor, or the disruption of cell membrane integrity. mdpi.com In bacteria, effects could include damage to the cell wall, inhibition of protein synthesis, or interference with DNA replication. frontiersin.org The phenotypic characterization of treated cells, which can involve microscopy to observe morphological changes or assays to measure metabolic activity, is a critical component of mechanistic studies. nih.gov For this compound, detailed studies on its impact on the morphology, growth, and viability of susceptible fungi and bacteria will be instrumental in pinpointing its precise mechanism of action.

High-Throughput Screening for Mechanistic Insights (Pre-clinical)

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. evotec.comhudsonlabautomation.com This methodology is crucial in the early phases of lead discovery for identifying "hits"—compounds that demonstrate activity against a biological target or a cellular phenotype. evotec.com HTS can be applied to elucidate the mechanism of action of a compound by screening it against a wide array of targets or pathways. youtube.com

Despite the utility of HTS in modern pharmacology, a review of the scientific literature reveals no specific preclinical studies where high-throughput screening has been employed to determine the mechanism of action for this compound. Research on this compound has primarily focused on its isolation and initial characterization of its antimicrobial properties. acs.orgnih.gov While its core structure, a tetrahydrocyclopenta[b]furanol skeleton, is found in various biologically active molecules, specific mechanistic studies for this compound using HTS are not present in published research. chemrxiv.org

Investigation of Other Potential Biological Activities (e.g., Anti-inflammatory, Anti-HIV where evidence for this compound specifically exists in pre-clinical studies)

Preclinical investigations into the full spectrum of biological activities for this compound are limited. While its antibacterial and antifungal properties have been documented, its potential in other therapeutic areas remains largely unexplored. acs.org

Anti-inflammatory Activity

There are no specific preclinical studies that have directly evaluated the anti-inflammatory potential of this compound. The molecular framework of this compound, characterized as a tetrahydrocyclopenta[b]furanol, is a privileged scaffold present in a variety of natural products that have demonstrated anti-inflammatory effects. chemrxiv.org However, direct evidence from in vitro or in vivo models for this compound itself is currently absent from the scientific literature.

Anti-HIV Activity

Similar to its anti-inflammatory potential, there is no direct preclinical evidence to support anti-HIV activity for this compound specifically. The tetrahydrocyclopenta[b]furanol core structure is a feature of some molecules that have been investigated as potential HIV-1 protease inhibitors. chemrxiv.org Nonetheless, dedicated studies to assess whether this compound can inhibit HIV replication or related enzymatic targets have not been reported. The primary biological role described for this compound remains its activity against bacterial and fungal pathogens. acs.orgmycosphere.org

Vi. Chemical Modifications and Analogues of Heliconol a

Design and Synthesis of Heliconol A Derivatives and Analogues

The generation of this compound derivatives and analogues is fundamentally based on the total synthesis routes established for the natural product itself and its core skeleton, tetrahydrocyclopenta[b]furanol. mdpi.com The total synthesis of (-)-Heliconol A has been successfully achieved through multi-step sequences, providing a framework for accessing modified versions of the molecule. lookchem.com

Key synthetic strategies employed in the construction of the this compound backbone and related structures include:

Domino Reactions: Efficient and atom-economical domino reactions are used to construct the core tetrahydrocyclopenta[b]furanol skeleton from simpler precursors like α-oxo-β,γ-unsaturated ketones and malononitrile. mdpi.com

Asymmetric Catalysis: To control stereochemistry, a critical factor in biological activity, catalytic asymmetric reactions such as the Corey-Bakshi-Shibata (CBS) reduction are employed. Current time information in Bangalore, IN.

Stereoselective Dihydroxylation: The introduction of hydroxyl groups with specific stereochemistry is often achieved via osmylation or Sharpless asymmetric dihydroxylation, which are crucial for mimicking or altering the natural product's structure. Current time information in Bangalore, IN.

Cyclization Reactions: Tandem dihydroxylation-SN2 cyclization and intramolecular conjugate additions are key steps in forming the fused ring systems characteristic of this compound. mdpi.com

The design of derivatives typically involves modifying specific functional groups on the this compound scaffold. Based on synthetic strategies for other complex natural products, modifications could include: mdpi.com

Esterification or Etherification: Altering the hydroxyl groups to modify polarity and bioavailability.

Side-Chain Modification: Changing the length or functionality of the aliphatic side chain to probe interactions with biological targets.

Ring Substitution: Introducing substituents onto the furanocyclopentane core, although this is synthetically challenging.

Scaffold Hopping: Replacing the furan (B31954) ring with other heterocycles like pyrazoles or isoxazoles to explore different chemical space while maintaining key binding interactions. nih.govijrpr.com

The table below summarizes some of the key reactions utilized in the synthesis of the this compound core structure, which can be adapted for the synthesis of its analogues.

Synthetic Method Purpose Example Reaction Type Reference
Core Skeleton FormationConstruction of the fused tetrahydrocyclopenta[b]furanol ring system.Brønsted base-catalyzed domino annulation. mdpi.com
StereocontrolEstablishing specific stereocenters in the molecule.Catalytic asymmetric CBS reduction. Current time information in Bangalore, IN.
FunctionalizationIntroduction of hydroxyl groups.Osmylation / Dihydroxylation. Current time information in Bangalore, IN.
Side-Chain AttachmentBuilding the carbon framework.Sonogashira coupling. lookchem.com
Ring ClosureFormation of heterocyclic rings.Intramolecular SN2 cyclization. mdpi.com

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically investigates how a molecule's chemical structure correlates with its biological activity. mdpi.com By synthesizing and testing a series of analogues, researchers can identify the key structural features—known as pharmacophores—responsible for a compound's potency and selectivity. mdpi.comijrpr.com While specific, published SAR studies on this compound analogues are not widely available, principles derived from studies of other oxygen-containing heterocyclic compounds can inform the rational design of future derivatives. mdpi.com

Key considerations for the SAR of this compound analogues would include:

Stereochemistry: The precise three-dimensional arrangement of atoms is often critical. The synthesis of diastereoisomers of this compound has shown that different isomers can be produced, and their distinct biological activities would be a primary focus of any SAR study. Current time information in Bangalore, IN.

Hydroxyl Groups: The hydroxyl groups on the this compound structure are prime candidates for modification. Their ability to act as hydrogen bond donors and acceptors is likely crucial for target binding. Converting them to esters or ethers would test their importance.

Ring Substituents: SAR studies on other heterocyclic scaffolds demonstrate that the introduction of different functional groups can dramatically alter activity. nih.gov For instance, adding electron-withdrawing groups (e.g., halogens, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) at various positions on an aromatic ring can modulate electronic properties and binding affinity. mdpi.comnih.gov Although this compound lacks an aromatic ring, similar principles apply to substitutions on its core structure.

The following table outlines hypothetical modifications to the this compound structure and their potential impact on biological activity, based on established SAR principles from related compounds. mdpi.commdpi.comnih.gov

Structural Modification Rationale Predicted Effect on Activity
Inversion of StereocentersDetermine the importance of the natural 3D configuration for target binding.Likely to decrease or abolish activity.
Esterification of HydroxylsReduce polarity, potentially improve cell membrane permeability.Activity may increase or decrease depending on whether the -OH is a key binding feature.
Introduction of HalogensModify electronic properties and lipophilicity; can introduce specific halogen bonding interactions.Potentially increase potency, as seen in many drug classes.
Replacement of Furan OxygenReplace with nitrogen or sulfur to create pyrazole (B372694) or thiophene (B33073) analogues.Could alter binding mode and selectivity, potentially leading to novel activity.
Shortening/Lengthening Side-ChainProbe the size and nature of the target's binding pocket.An optimal length likely exists for maximum potency.

Strategies for Enhancing Biological Potency or Selectivity

Beyond empirical SAR studies, modern drug design employs rational strategies to enhance the potency or selectivity of a lead compound like this compound. These approaches aim to optimize the interaction between the molecule and its biological target while minimizing off-target effects.

Common strategies include:

Structure-Based Drug Design: If the 3D structure of the biological target is known, computational docking can be used to predict how analogues of this compound would bind. This allows for the rational design of modifications that improve binding affinity by, for example, filling an empty pocket or forming additional hydrogen bonds.

Electrostatic Optimization: The charge distribution across a molecule can be fine-tuned to maximize favorable electrostatic interactions with the target protein and minimize the penalty of desolvation upon binding. This can be a powerful tool for improving both affinity and selectivity.

Conformational Locking: The flexibility of a molecule can sometimes be detrimental to its binding affinity. Introducing elements of rigidity, such as double bonds or small rings, can "lock" the molecule into its bioactive conformation, leading to a more potent compound.

Scaffold Hopping and Fragmentation: This involves replacing the central molecular scaffold (the tetrahydrocyclopenta[b]furanol core) with a different, isosteric ring system that maintains the key binding interactions but may offer improved properties like synthetic accessibility or metabolic stability. nih.gov Alternatively, the molecule can be broken down into fragments to identify the minimal components necessary for activity.

The table below summarizes these advanced strategies and their application to the optimization of this compound.

Strategy Description Application to this compound
Electrostatic OptimizationModifying functional groups to create a more favorable charge complementarity with the target's active site.Introducing polar or charged groups onto the this compound scaffold to match a charged region in the target protein.
Targeting DehydronsDesigning ligands that favorably interact with and shield poorly hydrated regions of a protein's backbone.Modifying this compound to include hydrophobic groups that can pack against under-solvated regions of its target.
Allosteric TargetingDesigning analogues that bind to a site on the target protein other than the primary active site to modulate its function.Developing a this compound derivative that binds to a unique allosteric pocket, potentially offering greater selectivity.
Privileged ScaffoldsIncorporating structural motifs that are known to bind to certain classes of biological targets.Modifying this compound to include fragments that are common in other antifungal or antimicrobial agents.

Through the combined application of synthetic chemistry, SAR studies, and rational design strategies, it is possible to develop analogues of this compound with enhanced potency, greater selectivity, and improved drug-like properties, paving the way for potential therapeutic applications.

Future Directions and Research Challenges in the Study of Heliconol a

Heliconol A, a natural product isolated from the freshwater aquatic fungus Helicodendron giganteum, presents a unique structural and biological profile that warrants further investigation. researchgate.netresearchgate.netnih.gov As a polyketide featuring an unusual reduced furanocyclopentane unit, its future exploration is poised at the intersection of complex chemical synthesis, biosynthetic discovery, and detailed pharmacological characterization. researchgate.netresearchgate.net This article outlines the key future directions and research challenges anticipated in the comprehensive study of this promising antimicrobial agent.

Q & A

Q. How can interdisciplinary teams align experimental objectives for this compound projects?

  • Methodological Answer : Define clear milestones using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Assign roles based on expertise (e.g., synthetic chemistry, bioinformatics). Hold iterative reviews to reconcile interdisciplinary terminology and data formats. Use version-controlled repositories (e.g., GitHub) for collaborative data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.